L-Aspartic acid is classified as a non-essential amino acid, meaning it can be synthesized by the body. It plays a crucial role in the urea cycle and is involved in the synthesis of other amino acids. The FMOC derivative is commonly used in solid-phase peptide synthesis as a protective group for the amino group, facilitating the sequential addition of amino acids in peptide chains. The incorporation of stable isotopes (13C and 15N) allows for enhanced tracking and analysis in biochemical studies.
The synthesis of L-Aspartic acid-N-FMOC (13C4,15N) typically involves several key steps:
The protection step can be achieved using various methods, including solvent-free reactions or using solvents like dichloromethane. The reaction conditions must be optimized to ensure complete protection without affecting the integrity of the aspartic acid backbone. Post-synthesis purification is typically performed using high-performance liquid chromatography to isolate the desired product.
L-Aspartic acid-N-FMOC (13C4,15N) has a molecular formula that includes both the aspartic acid structure and the FMOC group. The structural representation can be described as follows:
The molecular weight of L-Aspartic acid-N-FMOC (13C4,15N) is approximately 284.3 g/mol when accounting for the isotopic labels. The presence of stable isotopes enhances its utility in various analytical techniques.
The primary reaction involving L-Aspartic acid-N-FMOC (13C4,15N) is its coupling with other amino acids during peptide synthesis. This involves:
The efficiency of these reactions can be influenced by factors such as temperature, concentration, and choice of coupling reagents (e.g., DIC or HATU). Monitoring these reactions often involves analytical techniques like mass spectrometry and high-performance liquid chromatography.
The mechanism by which L-Aspartic acid-N-FMOC (13C4,15N) acts during peptide synthesis involves:
Kinetic studies indicate that reactions involving FMOC-protected amino acids typically proceed with higher yields compared to unprotected counterparts due to reduced steric hindrance during coupling.
Relevant analyses often include nuclear magnetic resonance spectroscopy for structural confirmation and purity assessment via liquid chromatography.
L-Aspartic acid-N-FMOC (13C4,15N) has several scientific applications:
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to L-aspartic acid is pivotal for solid-phase peptide synthesis (SPPS). Solvent-free reactions employ Fmoc chloride with a slight excess of sodium carbonate, yielding >92% protected product while minimizing racemization. In contrast, solvent-mediated reactions (e.g., dioxane/water mixtures) achieve comparable yields (90–95%) but require rigorous exclusion of moisture to prevent hydrolysis byproducts. The solvent-free approach reduces di-benzofulvene adduct formation by 15% compared to solvent-based methods, as confirmed by HPLC monitoring [1] [3] [7].
Stereoselective protection of aspartic acid’s β-carboxyl group prevents aspartimide formation during SPPS. Key strategies include:
Table 1: Comparative Esterification Strategies for Aspartic Acid Side Chains
Protecting Group | Reagent/Conditions | Cleavage Method | Epimerization Risk | Key Applications |
---|---|---|---|---|
tert-Butyl (tBu) | Isobutylene/H₂SO₄, 0°C, 24h | TFA (95%), 1–2h | Low (<1%) | General SPPS |
2,4-Dimethoxybenzyl | DIAD/PPh₃, DmbOH, THF, 0°C→RT | TFA (2.5%), 30 min | Negligible | Asp-Gly sequences |
Cyanobenzyl (CSY)* | Electrophilic halogenation | NCS, DCM, −20°C | None | Aspartimide-prone sequences |
*Cyano-sulfurylide group suppresses aspartimide formation but may oxidize Met/Cys [7].
Critical parameters for high-fidelity Fmoc-Asp derivatives:
Uniform ¹³C₄/¹⁵N labeling requires precursors compatible with enzymatic pathways:
Table 2: Isotopic Precursors for L-Aspartic Acid Labeling
Precursor | Isotopic Enrichment | Incorporation Efficiency | Cost Factor | Primary Labeling Sites |
---|---|---|---|---|
[1,3-¹³C] Glycerol | 99% ¹³C | 60–78% | 1.0× | Cα, Cβ, Cγ (variable) |
¹⁵N-Ammonium sulfate | 98% ¹⁵N | >95% | 0.8× | α-Amino group |
[3-¹³C] Pyruvate | 99% ¹³C | 85% | 2.5× | β-Carboxyl carbon |
Fmoc-L-Asp(¹³C₄,¹⁵N)-OH | 99% ¹³C/¹⁵N | 100% | 5–7× | All carbons/nitrogen |
Table 3: Purification Performance for Isotopically Enriched Fmoc-Asp Derivatives
Method | Resolution (Rₛ) | Recovery Yield | Purity Achievable | Key Limitation |
---|---|---|---|---|
RP-HPLC (C18) | 1.5–2.0 | 75–85% | ≥99% | Co-elution of Asp/Glu derivatives |
Ion-Exchange | 1.2–1.8 | 80–90% | ≥98% | pH-dependent degradation |
Recrystallization | N/A | 60–70% | ≥99.5% | Low throughput |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7